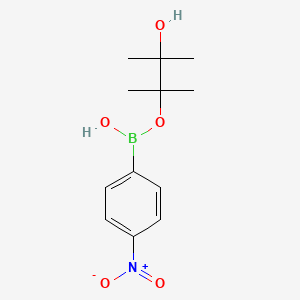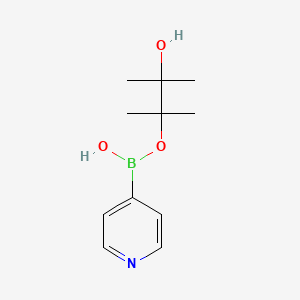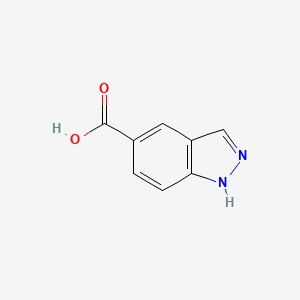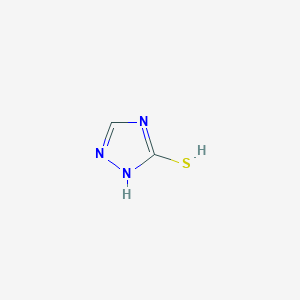
1H-1,2,4-triazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-5-thiol is a heterocyclic compound containing three nitrogen atoms and a sulfur atom within a five-membered ring structure. This compound is known for its versatile chemical properties and potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the thiol group (-SH) imparts unique reactivity to the molecule, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-5-thiol can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide with formic acid or its derivatives. The reaction typically proceeds under reflux conditions, yielding the desired triazole-thiol compound. Another method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with formic acid.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient and scalable production. The use of catalysts, such as metal salts or organic bases, can enhance the reaction rate and yield. Additionally, solvent-free conditions or green solvents are preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or nitric acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Thioethers, thioesters.
Scientific Research Applications
1H-1,2,4-Triazole-5-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are used as catalysts in various organic transformations.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics and antifungal agents.
Medicine: this compound derivatives have shown promise as anticancer agents, enzyme inhibitors, and anti-inflammatory drugs.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and polymers. It also finds applications in material science for developing novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-1,2,4-triazole-5-thiol varies depending on its application. In biological systems, the compound can interact with enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The thiol group can also form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function.
Comparison with Similar Compounds
1H-1,2,3-Triazole: Known for its stability and use in click chemistry.
1H-1,2,4-Triazole-3-Thiol: Similar to 1H-1,2,4-triazole-5-thiol but with the thiol group at a different position, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of the thiol group at the 5-position, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
1H-1,2,4-triazole-5-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBBKYQYNPNMAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NNC(=N1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(4-Methylphenyl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7722082.png)
![2-[3-(3,4-Dimethoxyphenyl)propanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7722088.png)
![[3-Methoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanamine](/img/structure/B7722098.png)
![2-[8-(4-Ethoxyanilino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B7722108.png)

![3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde](/img/structure/B7722119.png)
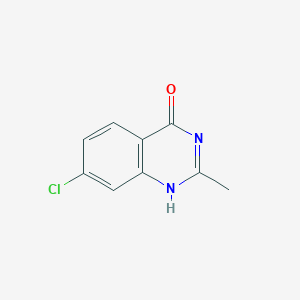

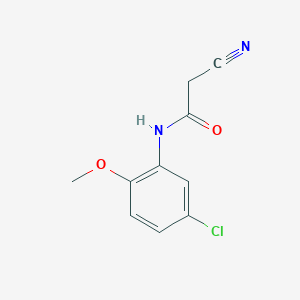
![2-[(benzylamino)methyl]-1H-quinazolin-4-one](/img/structure/B7722133.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B7722143.png)
